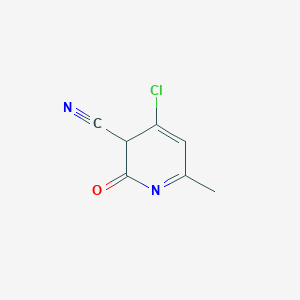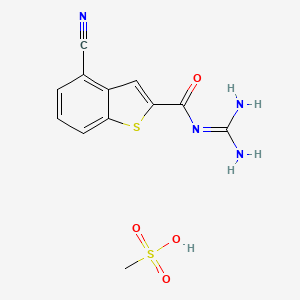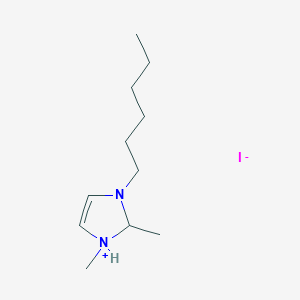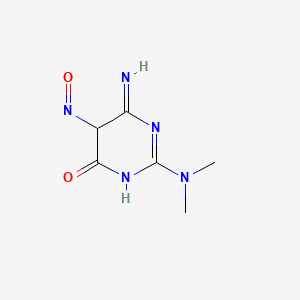
1-(4-Amino-1-methylpyrazol-3-yl)piperidine-4-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Amino-1-methylpyrazol-3-yl)piperidine-4-carboxylic acid;hydrochloride is a compound that combines the structural features of pyrazole and piperidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both amino and carboxylic acid functional groups makes it a versatile intermediate for the synthesis of more complex molecules.
Vorbereitungsmethoden
The synthesis of 1-(4-Amino-1-methylpyrazol-3-yl)piperidine-4-carboxylic acid;hydrochloride typically involves multiple steps:
-
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of 4-Amino-1-methylpyrazole. This can be achieved through the reaction of hydrazine with an appropriate β-ketoester, followed by methylation.
Step 2: Formation of 1-(4-Amino-1-methylpyrazol-3-yl)piperidine-4-carboxylic acid. This involves the reaction of 4-Amino-1-methylpyrazole with piperidine-4-carboxylic acid under suitable conditions.
Step 3: Conversion to the hydrochloride salt. The final compound is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt.
-
Industrial Production Methods
- Industrial production may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-(4-Amino-1-methylpyrazol-3-yl)piperidine-4-carboxylic acid;hydrochloride undergoes various chemical reactions:
-
Types of Reactions
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
-
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
-
Major Products
- Oxidation products include nitro derivatives.
- Reduction products include alcohol derivatives.
- Substitution products include various substituted pyrazole and piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Amino-1-methylpyrazol-3-yl)piperidine-4-carboxylic acid;hydrochloride has several scientific research applications:
-
Chemistry
- Used as an intermediate in the synthesis of heterocyclic compounds.
- Employed in the development of new synthetic methodologies.
-
Biology
- Investigated for its potential as a building block in the synthesis of biologically active molecules.
-
Medicine
- Explored for its potential therapeutic applications, including as a precursor for drug development.
-
Industry
- Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(4-Amino-1-methylpyrazol-3-yl)piperidine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets and Pathways:
Vergleich Mit ähnlichen Verbindungen
1-(4-Amino-1-methylpyrazol-3-yl)piperidine-4-carboxylic acid;hydrochloride can be compared with other similar compounds:
-
Similar Compounds
Piperidine derivatives: These include compounds like piperidine-4-carboxylic acid and its analogs.
Pyrazole derivatives: These include compounds like 4-amino-1-methylpyrazole and its analogs.
-
Uniqueness
- The combination of pyrazole and piperidine rings in a single molecule provides unique reactivity and potential applications.
- Its dual functional groups (amino and carboxylic acid) offer versatility in chemical modifications and applications.
Eigenschaften
CAS-Nummer |
1431968-13-6 |
|---|---|
Molekularformel |
C10H17ClN4O2 |
Molekulargewicht |
260.72 g/mol |
IUPAC-Name |
1-(4-amino-1-methylpyrazol-3-yl)piperidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H16N4O2.ClH/c1-13-6-8(11)9(12-13)14-4-2-7(3-5-14)10(15)16;/h6-7H,2-5,11H2,1H3,(H,15,16);1H |
InChI-Schlüssel |
FATNCUCEUDOPTL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C(=N1)N2CCC(CC2)C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (2E)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B12349279.png)





![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12349307.png)







